4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
Overview
Description
4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is an organic compound with the molecular formula C7H9NO3. It is characterized by the presence of a ketone group (4-oxo), an amino group (prop-2-ynylamino), and a butanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
Mode of Action
Studies on similar compounds, such as 4-oxobutanoic acids, suggest that these compounds undergo oxidation reactions . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . The total reaction is second-order, first-order each in oxidant and substrate .
Biochemical Analysis
Biochemical Properties
4-Oxo-4-(prop-2-ynylamino)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, such as N-bromophthalimide . These interactions often involve the formation of intermediate complexes that facilitate the transfer of electrons, thereby influencing the overall reaction kinetics and outcomes.
Cellular Effects
The effects of 4-Oxo-4-(prop-2-ynylamino)butanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes . These changes can impact cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying cellular dynamics.
Molecular Mechanism
At the molecular level, 4-Oxo-4-(prop-2-ynylamino)butanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been shown to inhibit certain oxidizing agents by forming stable complexes with them . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Oxo-4-(prop-2-ynylamino)butanoic acid in laboratory settings are crucial for its effective use in experiments. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have indicated that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 4-Oxo-4-(prop-2-ynylamino)butanoic acid vary with dosage. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and antiproliferative activities . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
4-Oxo-4-(prop-2-ynylamino)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Oxo-4-(prop-2-ynylamino)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and efficacy.
Subcellular Localization
4-Oxo-4-(prop-2-ynylamino)butanoic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its function, as it ensures that the compound exerts its effects in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid typically involves the reaction of a suitable precursor with prop-2-ynylamine under controlled conditions. One common method involves the use of a butanoic acid derivative, which undergoes a substitution reaction with prop-2-ynylamine to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: This compound has a similar structure but with an oxygen atom replacing the amino group.
4-Oxo-4-(prop-2-ynylamino)but-2-enoic acid: This compound has a double bond in the butanoic acid backbone.
Uniqueness: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-oxo-4-(prop-2-ynylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNICXUBAQSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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